molecular formula C8H20Si2 B078046 1,1,2,2-Tetramethyl-1,2-disilacyclohexane CAS No. 15003-83-5

1,1,2,2-Tetramethyl-1,2-disilacyclohexane

Cat. No. B078046
CAS RN: 15003-83-5
M. Wt: 172.41 g/mol
InChI Key: KJMGETFPTJFIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,2,2-Tetramethyl-1,2-disilacyclohexane, also known as TMDCH, is a cyclic organosilicon compound with the molecular formula C8H20Si2. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties. TMDCH is a highly strained molecule that exhibits a high degree of ring strain, which makes it a valuable tool for studying chemical reactions and mechanisms.

Mechanism Of Action

The mechanism of action of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is not well understood, but it is believed to involve the formation of reactive intermediates that can undergo a variety of chemical reactions. 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is highly reactive due to its strained ring structure, which makes it a valuable tool for studying reaction mechanisms and kinetics.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane. However, it is believed to be relatively non-toxic and non-carcinogenic, making it a safe compound to work with in the laboratory.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is its high reactivity, which makes it a valuable tool for studying chemical reactions and mechanisms. It is also relatively easy to synthesize and purify, making it readily available for use in the laboratory. However, 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is highly volatile and can be difficult to handle due to its low boiling point. It also requires careful handling due to its potential for explosive decomposition.

Future Directions

There are several potential future directions for research involving 1,1,2,2-Tetramethyl-1,2-disilacyclohexane. One area of interest is the development of new synthetic methods for producing 1,1,2,2-Tetramethyl-1,2-disilacyclohexane and related compounds. Another area of interest is the use of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane as a building block for the synthesis of new materials with unique properties. Additionally, 1,1,2,2-Tetramethyl-1,2-disilacyclohexane could be used as a ligand in the development of new organometallic catalysts for use in organic synthesis. Finally, further research is needed to fully understand the mechanism of action of 1,1,2,2-Tetramethyl-1,2-disilacyclohexane and its potential applications in chemical reactions and materials science.

Synthesis Methods

There are several methods for synthesizing 1,1,2,2-Tetramethyl-1,2-disilacyclohexane, but the most commonly used method involves the reaction of 1,3-dimethyl-1,3-disiloxane with lithium diisopropylamide (LDA) in the presence of a catalyst such as copper(I) chloride. This reaction produces 1,1,2,2-Tetramethyl-1,2-disilacyclohexane in high yield and purity.

Scientific Research Applications

1,1,2,2-Tetramethyl-1,2-disilacyclohexane has a wide range of applications in scientific research, particularly in the fields of organic chemistry and materials science. It is commonly used as a building block for the synthesis of more complex organosilicon compounds, such as dendrimers and polymers. 1,1,2,2-Tetramethyl-1,2-disilacyclohexane is also used as a ligand in organometallic chemistry, where it can form stable complexes with transition metals.

properties

CAS RN

15003-83-5

Product Name

1,1,2,2-Tetramethyl-1,2-disilacyclohexane

Molecular Formula

C8H20Si2

Molecular Weight

172.41 g/mol

IUPAC Name

1,1,2,2-tetramethyldisilinane

InChI

InChI=1S/C8H20Si2/c1-9(2)7-5-6-8-10(9,3)4/h5-8H2,1-4H3

InChI Key

KJMGETFPTJFIJX-UHFFFAOYSA-N

SMILES

C[Si]1(CCCC[Si]1(C)C)C

Canonical SMILES

C[Si]1(CCCC[Si]1(C)C)C

Origin of Product

United States

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